molecular formula C22H26N4O3 B5602444 N-[2-(5-CYCLOHEXANEAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE

N-[2-(5-CYCLOHEXANEAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE

Cat. No.: B5602444
M. Wt: 394.5 g/mol
InChI Key: DZOSYPSVDNWKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-CYCLOHEXANEAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole core, a cyclohexaneamido group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-CYCLOHEXANEAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This step involves the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzodiazole ring.

    Introduction of the Cyclohexaneamido Group: The cyclohexaneamido group is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Attachment of the Furan Ring: The final step involves the coupling of the benzodiazole derivative with a furan-2-carboxylic acid derivative under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for more efficient heat and mass transfer, as well as the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-CYCLOHEXANEAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzodiazole core can be reduced to form dihydrobenzodiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

N-[2-(5-CYCLOHEXANEAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-[2-(5-CYCLOHEXANEAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can bind to active sites on enzymes, inhibiting their activity, while the furan ring can interact with other molecular structures, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE: Similar structure but lacks the cyclohexaneamido group.

    N-[2-(5-CYCLOHEXANEAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-[2-(5-CYCLOHEXANEAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE is unique due to the combination of its benzodiazole core, cyclohexaneamido group, and furan ring, which together confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[2-[5-(cyclohexanecarbonylamino)-1-methylbenzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-26-18-10-9-16(24-21(27)15-6-3-2-4-7-15)14-17(18)25-20(26)11-12-23-22(28)19-8-5-13-29-19/h5,8-10,13-15H,2-4,6-7,11-12H2,1H3,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOSYPSVDNWKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3CCCCC3)N=C1CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.